molecular formula C10H14N2O2 B1369221 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine CAS No. 914348-07-5

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

Cat. No. B1369221
M. Wt: 194.23 g/mol
InChI Key: BAXOPTJKEYXLCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is C10H14N2O2 . The InChI code is InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 . The Canonical SMILES is COC(C1=NC(=NC=C1)C2CC2)OC .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” is 194.23 g/mol . It has a XLogP3-AA value of 0.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 44.2 Ų , which can influence its permeability across biological membranes.

Scientific Research Applications

Antiviral Activity

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, specifically the variant 5-(dimethoxymethyl)-2'-deoxyuridine, has shown significant antiviral activity against orthopoxvirus infections. This derivative, when modified at the 5-position of the pyrimidine nucleosides, demonstrated efficacy in human foreskin fibroblast cells against viruses like vaccinia and cowpox. Notably, its antiviral property was not due to decomposition to 5-formyl-2'-deoxyuridine, which lacked anti-orthopoxvirus activity in the assays. This indicates a distinct antiviral mechanism exclusive to this modified pyrimidine nucleoside (Fan et al., 2006).

DNA Repair and Photolyase Activity

Cyclobutane pyrimidine dimers, a form of DNA damage induced by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light to break the cyclobutane ring of the dimer, restoring the DNA. The mechanism involves energy transfer within the enzyme, indicating a potential research avenue for compounds like 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine in studying or enhancing this repair process (Sancar, 1994).

Chemical Synthesis and Transformations

This compound has been used in chemical reactions, like the Michael addition, to synthesize various pyrimidine derivatives. For example, the Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates, under varying temperatures, leads to pyrido[2,3-d]pyrimidines, demonstrating the compound's utility in complex organic synthesis (Berzosa et al., 2010).

Herbicidal Activity

Compounds with a similar structure, having an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, exhibit valuable herbicidal properties. This suggests potential agricultural applications for derivatives of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, particularly in crops like cotton and sunflower (Krämer, 1997).

Involvement in Cyclopalladation Reactions

Mononuclear cyclopalladated derivatives of similar compounds have been synthesized, indicating a potential role in the formation of metal-organic frameworks or catalysts. Such reactions are significant in the field of organometallic chemistry, offering insights into new materials and catalytic processes (Ghedini & Pucci, 1990).

Nonlinear Optical Properties

Derivatives of pyrimidine, including those related to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, have been studied for their nonlinear optical (NLO) properties. This research is relevant to the development of materials for optoelectronic applications, suggesting the compound's potential in advanced technology sectors (Hussain et al., 2020).

Safety And Hazards

The safety information available indicates that “2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOPTJKEYXLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590275
Record name 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

CAS RN

914348-07-5
Record name 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Reddy, PVG Reddy, SM Reddy - Tetrahedron Letters, 2014 - Elsevier
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized in a simple and efficient method from a three-component condensation reaction of 2-…
Number of citations: 29 www.sciencedirect.com

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